2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline
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Overview
Description
2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that features an adamantane moiety, a quinazoline core, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with quinazoline precursors under specific conditions. For instance, the reaction of adamantanecarboxylic acid with enamides can produce intermediates that are further processed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and various coupling reactions are employed to streamline the production process. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and various catalysts such as copper(II) acetate. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized quinazoline compounds .
Scientific Research Applications
2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline
- 2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline
- 3-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H32N2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(1-adamantylmethyl)-4,4-diphenyl-1H-quinazoline |
InChI |
InChI=1S/C31H32N2/c1-3-9-25(10-4-1)31(26-11-5-2-6-12-26)27-13-7-8-14-28(27)32-29(33-31)21-30-18-22-15-23(19-30)17-24(16-22)20-30/h1-14,22-24H,15-21H2,(H,32,33) |
InChI Key |
UNSMIYQZKLZESO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NC(C5=CC=CC=C5N4)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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